(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the aminomethyl group through reductive amination. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid methyl ester: A derivative used in different synthetic applications.
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid ethyl ester: Another ester derivative with distinct chemical properties.
Uniqueness
The hydrochloride form of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in pharmaceutical formulations.
Biological Activity
Overview
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as a chiral pyrrolidine derivative, has garnered significant attention in medicinal chemistry and biological research. This compound is noted for its potential applications in the synthesis of pharmaceuticals, particularly targeting neurological and psychiatric disorders. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- IUPAC Name: (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula: C6H12ClN2O2
- CAS Number: 2096496-11-4
The mechanism by which this compound exerts its biological effects involves modulation of receptor activity and enzyme function. It acts as a ligand for various receptors, potentially influencing neurotransmitter release and signaling pathways. The compound's structure allows it to participate in several chemical reactions that can lead to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
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Neurotransmitter Modulation:
- It has been studied for its role in modulating neurotransmitter systems, particularly in the context of psychiatric disorders.
- Its interaction with receptors such as NMDA and AMPA has been documented, suggesting potential applications in treating conditions like depression and anxiety.
-
Antioxidant Properties:
- Recent studies have highlighted its potential to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress. This inhibition may offer therapeutic benefits for diseases associated with oxidative damage, such as neurodegenerative disorders .
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Anticancer Activity:
- The compound has also been explored for its anticancer properties, particularly through its ability to disrupt critical signaling pathways in cancer cells.
Research Findings
A summary of significant findings from recent studies includes:
Case Studies
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Neuropharmacology Study:
A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. -
Oxidative Stress Research:
In a study examining oxidative stress responses, this compound was shown to significantly upregulate antioxidant enzyme expression through Nrf2 activation pathways. This suggests potential therapeutic applications in conditions characterized by oxidative damage. -
Cancer Therapeutics:
A recent investigation into the anticancer properties revealed that this compound inhibited growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Properties
IUPAC Name |
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1-3,7H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXNVAYWJMFNS-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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